Cas no 2361877-47-4 (1-Acryloyl-N-methyl-N-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)piperidine-4-carboxamide)
1-Acryloyl-N-methyl-N-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)piperidine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-Methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide
- EN300-26609096
- Z3672059617
- 1-Acryloyl-N-methyl-N-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)piperidine-4-carboxamide
- 2361877-47-4
- N-methyl-N-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide
-
- Inchi: 1S/C18H26N4O2/c1-4-17(23)22-10-8-13(9-11-22)18(24)20(2)15-6-5-7-16-14(15)12-19-21(16)3/h4,12-13,15H,1,5-11H2,2-3H3
- InChI Key: SLRFEYXADTXNBJ-UHFFFAOYSA-N
- SMILES: O=C(C1CCN(C(C=C)=O)CC1)N(C)C1C2C=NN(C)C=2CCC1
Computed Properties
- Exact Mass: 330.20557608g/mol
- Monoisotopic Mass: 330.20557608g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 501
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 58.4Ų
1-Acryloyl-N-methyl-N-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)piperidine-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26609096-0.05g |
N-methyl-N-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide |
2361877-47-4 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
1-Acryloyl-N-methyl-N-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)piperidine-4-carboxamide Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 1-Acryloyl-N-methyl-N-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)piperidine-4-carboxamide
Research Briefing on 1-Acryloyl-N-methyl-N-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)piperidine-4-carboxamide (CAS: 2361877-47-4)
1-Acryloyl-N-methyl-N-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)piperidine-4-carboxamide (CAS: 2361877-47-4) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique indazole-piperidine scaffold, has shown promising potential as a selective kinase inhibitor, particularly in the context of oncology and inflammatory diseases. Recent studies have focused on its synthesis, structure-activity relationships (SAR), and biological activity, highlighting its therapeutic relevance.
The compound's chemical structure features an acryloyl group, which is critical for its covalent binding to target kinases, and a methyl-substituted indazole moiety that enhances its selectivity and potency. Researchers have identified its ability to irreversibly inhibit specific kinases involved in cell proliferation and immune response pathways, making it a candidate for targeted therapy. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in xenograft models, with minimal off-target effects, underscoring its potential as a next-generation kinase inhibitor.
Recent advancements in the synthesis of 1-Acryloyl-N-methyl-N-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)piperidine-4-carboxamide have focused on optimizing yield and purity, with particular attention to stereochemical control. The compound's chiral center at the indazole-piperidine junction plays a crucial role in its biological activity, and enantioselective synthesis methods have been developed to ensure the production of the active enantiomer. Analytical techniques such as HPLC and NMR spectroscopy have been employed to characterize the compound and confirm its structural integrity.
In vitro and in vivo studies have further elucidated the compound's mechanism of action. It has been shown to selectively target kinases such as JAK3 and BTK, which are implicated in autoimmune disorders and hematological malignancies. The covalent binding of the acryloyl group to a conserved cysteine residue in the kinase active site ensures prolonged inhibition, offering a potential advantage over reversible inhibitors. Pharmacokinetic studies in animal models have revealed favorable bioavailability and tissue distribution, supporting its development as a clinical candidate.
Despite these promising findings, challenges remain in the clinical translation of 1-Acryloyl-N-methyl-N-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)piperidine-4-carboxamide. Issues such as metabolic stability, potential drug-drug interactions, and resistance mechanisms need to be addressed in future research. Ongoing studies are exploring combination therapies and the development of derivatives to overcome these limitations. The compound's unique profile positions it as a valuable tool for both therapeutic applications and chemical biology research, with the potential to advance our understanding of kinase signaling networks.
In conclusion, 1-Acryloyl-N-methyl-N-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)piperidine-4-carboxamide (CAS: 2361877-47-4) represents a significant advancement in the field of targeted kinase inhibition. Its selective and irreversible binding mechanism, combined with promising preclinical data, highlights its potential as a therapeutic agent. Further research is warranted to fully explore its clinical applicability and to address the challenges associated with its development. This compound exemplifies the intersection of chemical innovation and biological insight, offering new avenues for the treatment of complex diseases.
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